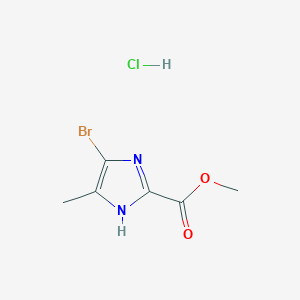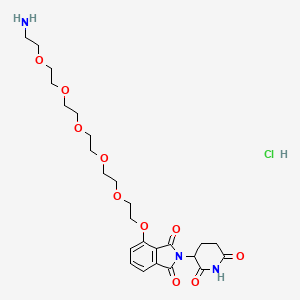![molecular formula C15H9N3O2 B2871119 2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 1097783-82-8](/img/structure/B2871119.png)
2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a chemical compound with the empirical formula C15H9N3O2 . It is a solid substance .
Synthesis Analysis
The synthesis of imidazoles, such as this compound, has been a topic of recent research . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple bonds and functional groups . The molecule contains a cyanophenyl group, a benzimidazole group, and a carboxylic acid group .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a diverse range of chemical reactions, including the formation of amides, carbamates, and ureas . Imidazoles can also be used to convert alcohols into esters .Applications De Recherche Scientifique
Cancer Therapy Applications
Research on closely related benzimidazole derivatives has demonstrated significant potential in cancer therapy, particularly in the treatment of breast cancer. For instance, a study by Karthikeyan et al. (2017) synthesized a series of novel substituted benzimidazole carboxylic acids and their methyl esters, examining their antiproliferative effects against breast cancer cell lines. These compounds showed comparable or greater antiproliferative effects than cisplatin, a reference compound, with specific derivatives exhibiting high activity, suggesting their utility as leads for developing more effective cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Material Science
In material science, compounds with a benzimidazole backbone have been explored for constructing metal–organic frameworks (MOFs) and other complex structures. For example, Liu et al. (2018) employed 1H-imidazol-4-yl-containing ligands to react with metal salts, creating a variety of MOFs that exhibited structural diversity. These MOFs demonstrated potential applications in gas storage, separation, and catalysis, showcasing the functional versatility of benzimidazole-derived compounds in material science (Liu, Chen, Zhao, Kang, Liu, Lu, Azam, Al-Resayes, & Sun, 2018).
Chemical Sensing
Benzimidazole derivatives have also found applications in chemical sensing, particularly in the development of sensors for detecting ions and molecules. Jeyanthi et al. (2013) synthesized a ratiometric chemosensor based on a simple benzimidazole platform for selective sensing of Al3+ ions in aqueous solutions. The sensor exhibited high selectivity, sensitivity, and a detection limit in the nanomolar range, highlighting the potential of benzimidazole derivatives in sensitive and selective chemical detection applications (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).
Orientations Futures
The future directions of research on 2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid could involve further exploration of its synthesis methods, its potential applications, and its role in various chemical reactions. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .
Propriétés
IUPAC Name |
2-(3-cyanophenyl)-3H-benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-8-9-2-1-3-10(6-9)14-17-12-5-4-11(15(19)20)7-13(12)18-14/h1-7H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQUBEXNKYBRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one](/img/structure/B2871038.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2871042.png)


![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)



![3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2871056.png)


